
Vinylhexylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylhexylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of vinyl compounds, which are essential intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinylhexylmagnesium bromide can be synthesized through the reaction of vinyl bromide with magnesium in the presence of anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
Vinyl Bromide+Magnesium→Vinylmagnesium Bromide
The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium. Once the reaction starts, the remaining vinyl bromide is added slowly to maintain a controlled reaction rate. The mixture is then refluxed to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is carried out in a continuous or batch process, depending on the production requirements. The product is then purified and stored under an inert atmosphere to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Vinylhexylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often used in the presence of catalysts such as palladium or nickel to facilitate coupling reactions.
Major Products Formed
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Vinylhexylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of vinylhexylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in the target molecule. The magnesium atom in the reagent coordinates with the oxygen or halogen atom in the electrophile, facilitating the transfer of the vinyl group to the carbon atom. This results in the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylmagnesium Bromide: Similar in structure but lacks the hexyl group.
Vinylmagnesium Chloride: Similar but uses chloride instead of bromide.
Hexylmagnesium Bromide: Similar but lacks the vinyl group.
Uniqueness
Vinylhexylmagnesium bromide is unique due to the presence of both vinyl and hexyl groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;oct-1-ene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRCPOPOZXZLG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
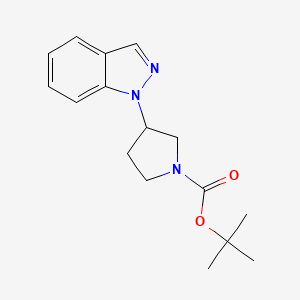

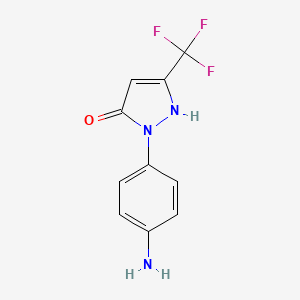
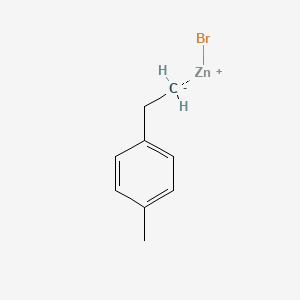
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
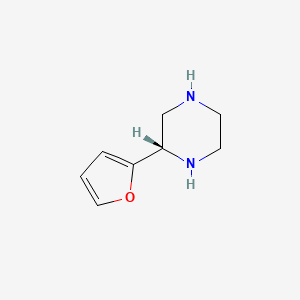
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
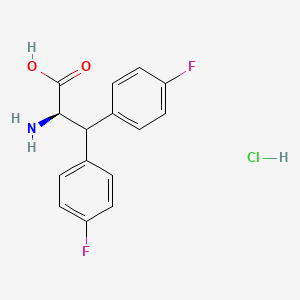
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)

![(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol](/img/structure/B13903195.png)
